molecular formula C31H30N2O4 B11521703 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11521703
M. Wt: 494.6 g/mol
InChI Key: CGOLBOIWHGDIKF-UHFFFAOYSA-N
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Description

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of quinoline, isoindole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings, followed by their coupling with the phenylpropan-2-yl group. Common synthetic methods for such compounds include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or isoindole derivatives.

    Substitution: Introduction of different functional groups on the quinoline or isoindole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures.

    Isoindole derivatives: Compounds containing the isoindole ring.

    Phenylpropan-2-yl derivatives: Compounds with similar phenylpropan-2-yl groups.

Uniqueness

What sets 2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

2-[1-(7-ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C31H30N2O4/c1-5-37-22-15-16-23-20(2)19-31(3,4)33(26(23)18-22)30(36)27(17-21-11-7-6-8-12-21)32-28(34)24-13-9-10-14-25(24)29(32)35/h6-16,18-19,27H,5,17H2,1-4H3

InChI Key

CGOLBOIWHGDIKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(N2C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)(C)C)C

Origin of Product

United States

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